Oxyclozanide

Description

See also: Niclosamide (related); Rafoxanide (related).

Properties

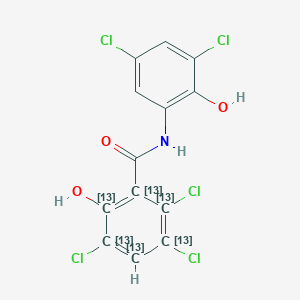

IUPAC Name |

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIYHUXVMAGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177312 | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-92-1, 1353867-74-9 | |

| Record name | Oxyclozanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyclozanide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyclozanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1353867-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCLOZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxyclozanide's Mechanism of Action in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Uncoupling of Mitochondrial Oxidative Phosphorylation

Oxyclozanide, a salicylanilide anthelmintic, primarily exerts its effects on mammalian cells by disrupting mitochondrial function. Its core mechanism of action is the uncoupling of oxidative phosphorylation .[1][2][3] This process delinks substrate oxidation in the electron transport chain from the production of ATP, the cell's primary energy currency. This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP production.[2] A study on rat liver mitochondria demonstrated that this compound at a concentration of 1 µM stimulated mitochondrial respiration and ATPase activity, characteristic of an uncoupling agent.[2]

Beyond its primary role as a mitochondrial uncoupler, this compound has been shown to modulate several key signaling pathways within mammalian cells, highlighting its potential for repositioning as a therapeutic agent in other diseases, including cancer.

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data on the bioactivity of this compound in various mammalian cell-based and cell-free assays.

Table 1: Cytotoxicity of this compound in Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.02 ± 0.08 | 72 h | MTT Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.68 ± 0.05 | 72 h | MTT Assay |

Data from a study demonstrating S100A9-dependent cytotoxicity.[4]

Table 2: Inhibition of Protein-Protein Interactions by this compound

| Interacting Proteins | Assay Type | IC50 (µM) |

| S100A9 and RAGE | ProteinChip Array | 6.6 ± 2.6 |

| S100A9 and TLR4 | ProteinChip Array | 4.5 ± 1.1 |

| S100A9 and RAGE | Surface Plasmon Resonance (SPR) | ~1.3 |

| S100A9 and TLR4 | Surface Plasmon Resonance (SPR) | ~1.6 |

Data from studies on the inhibition of S100A9 interactions.[1][5][6]

Modulation of Key Signaling Pathways

This compound has been demonstrated to influence critical signaling cascades involved in cell growth, proliferation, and survival.

AMPK/mTOR Pathway

This compound activates AMP-activated protein kinase (AMPK) and subsequently downregulates the mammalian target of rapamycin (mTOR) signaling pathway.[7] AMPK, a central energy sensor, is activated in response to low cellular ATP levels, a direct consequence of this compound's uncoupling activity. Activated AMPK then inhibits mTOR, a key regulator of cell growth and proliferation.[7] This inhibition is observed through the decreased phosphorylation of mTOR's downstream targets, such as p70S6K and 4E-BP1.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Common Interactions between S100A4 and S100A9 Defined by a Novel Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

Oxyclozanide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent with a well-established role in veterinary medicine for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes, in ruminants such as cattle, sheep, and goats.[1][2] Its discovery dates back to the mid-20th century, emerging from broader research into the therapeutic potential of salicylanilide compounds which began in the 1940s. Several pharmaceutical companies were instrumental in the introduction of various anthelmintic salicylanilides, including this compound, during the 1960s and 1970s. This guide provides an in-depth overview of the discovery, chemical synthesis, and biological properties of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Mechanism of Action

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[2][3] This disruption of the parasite's energy metabolism leads to a depletion of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately resulting in paralysis and death of the parasite.

Chemical Synthesis Pathway

The synthesis of this compound typically involves the condensation of a substituted salicylic acid with a substituted aniline. A common and industrially relevant pathway is the reaction of 3,5,6-trichlorosalicylic acid with 2-amino-4,6-dichlorophenol.

A generalized synthesis scheme is as follows:

-

Activation of the Carboxylic Acid: 3,5,6-trichlorosalicylic acid is first converted to its more reactive acid chloride derivative. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent like monochlorobenzene or xylene. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Amide Bond Formation (Condensation): The resulting 3,5,6-trichloro-2-hydroxybenzoyl chloride is then reacted with 2-amino-4,6-dichlorophenol. This condensation reaction forms the amide linkage that is characteristic of the salicylanilide structure, yielding this compound.

An alternative synthetic route begins with 2,4-dichlorophenol, which undergoes nitration followed by reduction to form the corresponding aminophenol intermediate. This intermediate is then condensed with 3,5,6-trichlorosalicylic acid to produce this compound.

Purification of the final product is a critical step to ensure high purity for pharmaceutical use. This can be achieved through recrystallization from appropriate solvents or by forming a sodium salt of this compound, which can then be isolated and neutralized to yield the purified compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₆Cl₅NO₃ |

| Molar Mass | 401.45 g/mol |

| Melting Point | Approximately 208 °C |

| Solubility | Slightly soluble in water, freely soluble in acetone, soluble in ethanol (96%), and slightly soluble in chloroform. |

| Appearance | A pale cream-colored, odorless powder. |

Biological Activity and Efficacy

This compound exhibits potent anthelmintic activity, particularly against trematodes. Its efficacy has been demonstrated in numerous studies.

Anthelmintic Efficacy Data

| Target Organism | Host | Dose | Efficacy |

| Fasciola hepatica (adult) | Cattle | 10-15 mg/kg | High |

| Fasciola hepatica (adult) | Sheep | 10-15 mg/kg | High |

| Paramphistomum spp. | Cattle | 15 mg/kg | Moderate |

| Paramphistomum spp. | Sheep | 15 mg/kg | Moderate |

| Rumen Flukes (adult) | Sheep | 15 mg/kg | >90% reduction in egg output for 11 weeks[3] |

| Gastrointestinal Nematodes | Sheep | 15 mg/kg (in combination with Oxfendazole) | 100% at day 14 and 21 post-treatment |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in target animal species.

Pharmacokinetic Parameters

| Species | Dose | Cmax | Tmax | T½ (half-life) |

| Cattle | 10 mg/kg (oral) | 15.870 ± 2.855 µg/mL | 22.032 ± 3.343 h | 64.40 ± 30.18 h |

| Sheep | 15 mg/kg (oral) | ~19-29 µg/mL | ~22-24 h | Variable, with a terminal half-life reported up to 7 days |

Toxicology Profile

The safety profile of this compound has been established through acute and subacute toxicity studies.

Acute and Subacute Toxicity Data

| Study Type | Species | Route | Key Findings |

| Acute Oral Toxicity | Rat | Oral | LD₅₀: ~3,707 mg/kg[4] |

| Subacute Oral Toxicity (28-day) | Rat | Oral | Lowest Observed Adverse Effect Level (LOAEL): 74 mg/kg/day. Histopathological changes in the heart, liver, and kidney at high doses.[4] |

| Subacute Oral Toxicity (90-day) | Rat | Oral | No Observed Effect Level (NOEL): 9 mg/kg/day. Effects at higher doses included hepatic fat accumulation and vacuolation of brain cells. |

| Subacute Oral Toxicity (90-day) | Dog | Oral | NOEL: 5 mg/kg/day. Vacuolation of brain cells was observed at the highest dose. |

Experimental Protocols

Anthelmintic Efficacy Evaluation: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method to evaluate the efficacy of anthelmintics in vivo.

Objective: To determine the percentage reduction in parasite egg output following treatment with this compound.

Procedure:

-

Animal Selection: Select a group of naturally infected animals (e.g., sheep or cattle) with a pre-treatment fecal egg count above a predetermined threshold.

-

Group Allocation: Randomly allocate animals to a treatment group and a control group.

-

Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0 (before treatment).

-

Treatment Administration: Administer the appropriate dose of this compound to the animals in the treatment group. The control group receives a placebo or no treatment.

-

Post-treatment Sampling: Collect individual fecal samples from all animals at a specified time point post-treatment (e.g., 10-14 days).

-

Fecal Analysis: Determine the number of parasite eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., McMaster method).

-

Calculation of Efficacy: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula:

% Reduction = [1 - (T₂/T₁)] x 100

Where:

-

T₁ = mean EPG of the treated group before treatment

-

T₂ = mean EPG of the treated group after treatment

-

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol provides a framework for assessing the acute toxicity of a substance after oral administration.

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Procedure:

-

Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

-

Housing and Acclimatization: House animals in appropriate conditions and allow for an acclimatization period.

-

Dosing:

-

Fast animals overnight before dosing.

-

Administer a single oral dose of this compound using a stepwise procedure with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The progression to the next dose level depends on the mortality observed in the previous step.

-

-

Observation:

-

Observe animals closely for the first few hours after dosing and then daily for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Data Collection: Record body weights at the start and end of the study, and at least weekly in between. Note any mortalities.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Endpoint: The outcome of the test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Pharmacokinetic Study in Cattle

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in cattle.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, T½, AUC) of this compound in cattle plasma following oral administration.

Procedure:

-

Animal Model: Use healthy cattle of a specific breed and weight range.

-

Drug Administration: Administer a single oral dose of an this compound suspension.

-

Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-administration).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and extract this compound.

-

Chromatography: Use a suitable HPLC column (e.g., C18) with an appropriate mobile phase to separate this compound from endogenous plasma components.

-

Mass Spectrometry: Quantify the concentration of this compound in the plasma samples using a tandem mass spectrometer operating in a specific ion monitoring mode.

-

-

Pharmacokinetic Analysis: Use appropriate software to analyze the plasma concentration-time data and calculate the pharmacokinetic parameters.

Conclusion

This compound remains a crucial tool in veterinary medicine for the management of parasitic infections, particularly fascioliasis in ruminants. Its well-understood mechanism of action, established synthesis pathways, and extensive body of data on its efficacy, pharmacokinetics, and toxicology make it a valuable compound for both practical application and further research. This guide provides a comprehensive technical resource for scientists and professionals engaged in drug discovery and development, offering detailed insights into the core scientific aspects of this important anthelmintic agent.

References

Oxyclozanide: A Technical Review of its Anthelmintic Properties

Foreword: This document provides an in-depth technical guide on the anthelmintic properties of Oxyclozanide, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of its mechanism of action, efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Introduction

This compound is a salicylanilide anthelmintic widely used in veterinary medicine for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, primarily in ruminants such as cattle, sheep, and goats.[1][2] Its efficacy against adult flukes has established it as a critical tool in the management of parasitic infections in livestock. This guide will provide a comprehensive overview of the scientific data underpinning its use.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary anthelmintic action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of helminths.[2][3] This process disrupts the parasite's cellular energy metabolism, leading to paralysis and death.

As a protonophore, this compound is a lipophilic weak acid that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that drives ATP synthesis.[4] This uncoupling action inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, without directly inhibiting the electron transport chain or ATP synthase.[4] The key structural features of salicylanilides like this compound that contribute to this activity include an acidic dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group.[4] This mechanism ultimately leads to a state of metabolic exhaustion in the parasite.

Anthelmintic Efficacy

This compound is primarily effective against adult liver flukes. Its efficacy against immature stages is limited.

Efficacy Against Fasciola hepatica

Table 1: Efficacy of this compound against Fasciola hepatica in Ruminants

| Host Species | Dose (mg/kg) | Age of Fluke | Efficacy (%) | Reference |

| Sheep | 15 | Adult | 91-97 | [1] |

| Cattle | 10-15 | Adult | 80-92 | [1] |

| Cattle | Not specified | 12 weeks | Poor | |

| Cattle | Not specified | 6 weeks | No activity | |

| Buffaloes | Not specified | Adult | 97.05 | [5] |

Efficacy Against Other Helminths

This compound has also demonstrated efficacy against other trematodes, such as rumen flukes (Paramphistomum species).

Table 2: Efficacy of this compound against Rumen Flukes in Sheep

| Dose (mg/kg) | Efficacy (%) | Duration of Efficacy >90% | Reference |

| 15 | Up to 98.3 | 11 weeks | [3] |

| 20 (twice, 3 days apart) | Effective | Not specified | [3] |

Comparative Efficacy

Studies comparing this compound with other flukicides have shown varying results depending on the target parasite and its life stage.

Table 3: Comparative Efficacy of Flukicides against Fasciolosis in Cattle (at 21 days post-treatment)

| Anthelmintic | Efficacy (%) | Reference |

| Triclabendazole | 97.92 | [5] |

| This compound | 96.87 | [5] |

| Nitroxynil | 93.47 | [5] |

Experimental Protocols

The evaluation of this compound's anthelmintic properties relies on standardized in vivo and in vitro experimental protocols.

In Vivo Efficacy Testing: The Controlled Efficacy Test

The gold standard for determining anthelmintic efficacy is the controlled efficacy test.

Methodology:

-

Animal Selection: A group of ruminants (cattle or sheep) with natural or experimental infections of the target helminth are selected.

-

Randomization: Animals are randomly allocated to a treatment group and a control group.

-

Treatment: The treatment group receives a specified dose of this compound, while the control group receives a placebo or remains untreated.

-

Necropsy: After a predetermined period, all animals are euthanized, and the target organs (e.g., liver for Fasciola hepatica) are collected.

-

Worm Burden Determination: The number of parasites in each animal is carefully counted.

-

Efficacy Calculation: The percentage efficacy is calculated by comparing the mean worm burden of the treated group to that of the control group.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common field method to assess anthelmintic efficacy by measuring the reduction in parasite egg output in feces.

Methodology:

-

Pre-treatment Sampling (Day 0): Fecal samples are collected from a representative group of animals.

-

Treatment: The animals are treated with this compound.

-

Post-treatment Sampling (Day 14-21): Fecal samples are collected from the same animals after a period that allows for the clearance of eggs from existing adult worms.

-

Fecal Egg Count: The number of parasite eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using techniques like the McMaster method.

-

Calculation: The percentage reduction in the mean EPG is calculated to determine efficacy. A reduction of 95% or more is generally considered effective.

In Vitro Screening Protocols

In vitro assays are crucial for the initial screening of anthelmintic compounds and for studying their mechanism of action.

Fluke Motility Assay:

-

Parasite Collection: Adult flukes are collected from the bile ducts of infected animals at slaughter.

-

Culture Medium: Flukes are maintained in a suitable culture medium, such as RPMI-1640, often supplemented with serum and antibiotics.

-

Drug Exposure: Flukes are exposed to varying concentrations of this compound.

-

Motility Assessment: The motility of the flukes is observed and scored at different time points. This compound typically induces spastic paralysis in Fasciola hepatica.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound influences its efficacy and withdrawal times. It is generally characterized by slow absorption and a long half-life.

Table 4: Pharmacokinetic Parameters of this compound in Ruminants

| Host Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T1/2 (hours) | Reference |

| Cattle | 10 | 15.87 | 22.03 | 64.40 | [6] |

| Sheep | 15 | 11.01 | 20 | 21.74 | [6] |

| Goats | 15 | 6.68 | 24 | 18.71 | [6] |

| Sheep | 15 | 19.0 | Not specified | 154 (terminal) | [7] |

| Cattle | 15 | 26 | 24 | ~24 | [7] |

Resistance

Unlike many other anthelmintics, widespread resistance to this compound in helminth populations has not been extensively reported. This makes it a valuable tool in rotation with other drug classes to mitigate the development of resistance. However, the potential for resistance to salicylanilides exists, and continued monitoring is essential. The mechanisms of resistance to this class of drugs are thought to involve alterations in drug uptake, metabolism, or the target site.

Conclusion

This compound remains a cornerstone in the control of fascioliasis in ruminants due to its high efficacy against adult liver flukes. Its mechanism of action as an uncoupler of oxidative phosphorylation is well-established. A thorough understanding of its efficacy, pharmacokinetic properties, and the experimental methods used for its evaluation is crucial for its responsible and effective use in veterinary medicine. The lack of widespread resistance further underscores its importance in sustainable parasite control programs. Further research into the potential for resistance development and the refinement of in vitro screening models will continue to be valuable areas of investigation.

References

- 1. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. ruminants.ceva.pro [ruminants.ceva.pro]

- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Unveiling the Unintended Targets of Oxyclozanide: An In-Depth Technical Guide

For Immediate Release

Shanghai, China – November 11, 2025 – Oxyclozanide, a well-established salicylanilide anthelmintic, is increasingly being recognized for its significant off-target effects, extending its pharmacological profile far beyond its primary use in veterinary medicine. A comprehensive review of existing literature reveals a complex and multifaceted interaction of this compound with various cellular pathways, suggesting its potential repositioning for a range of therapeutic applications, including oncology, infectious diseases, and neurology. This technical guide provides a detailed exploration of these off-target effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Primary and Off-Target Mechanisms of Action

This compound's primary anthelmintic action is attributed to its role as a protonophore, uncoupling oxidative phosphorylation in parasites, ultimately leading to their death.[1][2][3] However, a growing body of evidence highlights its engagement with a variety of other cellular targets, leading to a diverse range of biological activities.

Anticancer Potential: Targeting S100A9 and mTOR Signaling

In the realm of oncology, this compound has demonstrated promising anticancer effects, particularly in triple-negative breast cancer. It has been shown to directly interact with the S100A9 protein, inhibiting its interaction with the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[4][5] This disruption of the S100A9-RAGE/TLR4 signaling axis, a key pathway in inflammation and cancer progression, presents a novel therapeutic strategy.

Furthermore, salicylanilides, the class of compounds to which this compound belongs, have been reported to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] While the precise IC50 value for this compound's mTOR inhibition is not yet definitively established in the reviewed literature, its potential to modulate this critical cancer pathway warrants further investigation.

Quantitative Data: Inhibition of S100A9 Interaction

| Target Interaction | Cell/System | IC50 (µM) | Reference |

| S100A9 binding to RAGE | In vitro assay | ~1.3 | [4] |

| S100A9 binding to TLR4 | In vitro assay | ~1.6 | [4] |

| S100A9 binding to RAGE | ProteinChip Array | 6.6 ± 2.6 | [5] |

| S100A9 binding to TLR4/MD2 | ProteinChip Array | 4.5 ± 1.1 | [5] |

Broad-Spectrum Antimicrobial Activity

This compound has exhibited notable activity against a range of microbial pathogens, including bacteria, fungi, and viruses. Its antibacterial effects are particularly pronounced against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius.[7][8] The compound also shows potential as an antifungal and anti-biofilm agent.[9] Moreover, its ability to inhibit the replication of adenovirus has been reported, suggesting a potential role in antiviral therapies.[9]

Quantitative Data: Antimicrobial Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus pseudintermedius | Meticillin-sensitive | 0.5 - 1 | [7][8] |

| Staphylococcus pseudintermedius | Meticillin-resistant | 0.5 - 2 | [7] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1 | [7][8] |

Further research is required to establish specific MIC values for fungal pathogens and EC50 values for various adenovirus serotypes.

Toxicological Profile: Neurotoxicity and Hepatotoxicity

Despite its therapeutic potential, the off-target effects of this compound also contribute to its toxicological profile. High doses have been associated with neurotoxicity and hepatotoxicity in animal studies.[2][9] The proposed mechanism for this toxicity is linked to its primary action of uncoupling oxidative phosphorylation, which can disrupt normal cellular function in host organisms as well.[10] Specifically, this can lead to oxidative stress in hepatocytes and induce neuronal cell death.[11][12][13]

Key Toxicological Findings

| Animal Model | Dose | Observed Effects | Reference |

| Rats | 44.5 mg/kg bw/day (oral, 3-month) | Reversible hepatic fat accumulation, vacuolation of brain cells (medulla) | [2] |

| Dogs | 25 mg/kg bw/day (oral, 3-month) | Vacuolation of brain cells (pons) | [2] |

| Rats | 3,707 mg/kg (oral LD50) | Acute toxicity | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Inhibition of S100A9 Binding to RAGE/TLR4

Method: Surface Plasmon Resonance (SPR) and ProteinChip Array

-

SPR Analysis:

-

Immobilize recombinant RAGE or TLR4 on a sensor chip.

-

Inject a solution of S100A9 (e.g., 50 nM) with varying concentrations of this compound over the chip surface.

-

Measure the binding response in real-time.

-

Calculate the percent inhibition of S100A9 binding at each this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]

-

-

ProteinChip Array:

-

Spot RAGE and TLR4 onto a ProteinChip array.

-

Incubate the array with a mixture of Cy5-labeled S100A9 and varying concentrations of this compound.

-

Measure the relative fluorescence intensity to determine competitive inhibition.

-

Calculate the half-maximal inhibitory concentrations (IC50) for the binding of S100A9 to RAGE and TLR4.[5]

-

Assessment of mTOR Pathway Inhibition

Method: Western Blot Analysis

-

Cell Treatment: Culture cells (e.g., cancer cell lines) and treat with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR and its downstream effectors (e.g., p70S6K, 4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of mTOR pathway inhibition.[1][14][15]

Antimicrobial Susceptibility Testing

Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[2][3][8][16]

Antiviral Plaque Reduction Assay

Method: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., A549 cells for adenovirus) in multi-well plates.

-

Infection: Infect the cell monolayers with a known titer of the virus.

-

Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-10 days for adenovirus).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: Calculate the percentage of plaque reduction at each drug concentration compared to an untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.[7][17][18][19][20]

In Vitro Toxicity Assays

Hepatotoxicity:

-

Cell Culture: Culture primary hepatocytes or liver cell lines (e.g., HepG2).

-

Treatment: Expose the cells to varying concentrations of this compound.

-

Assessment of Cytotoxicity:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.

-

-

Assessment of Oxidative Stress:

Neurotoxicity:

-

Cell Culture: Culture primary neurons or neuronal cell lines.

-

Treatment: Expose the cells to varying concentrations of this compound.

-

Assessment of Cell Viability and Apoptosis:

Signaling Pathway and Experimental Workflow Visualizations

Figure 1: this compound's inhibition of the S100A9-RAGE/TLR4 signaling pathway.

Figure 2: Experimental workflow for assessing mTOR pathway inhibition by Western Blot.

Figure 3: General workflow for in vitro hepatotoxicity and neurotoxicity assessment.

Conclusion

The off-target effects of this compound present a compelling case for its further investigation and potential repurposing in human medicine. Its ability to modulate key signaling pathways in cancer and its broad-spectrum antimicrobial activity, coupled with a well-characterized toxicological profile, provide a solid foundation for future preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the precise molecular mechanisms underlying its diverse biological activities and to optimize its therapeutic index for various disease indications.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute and Subacute Toxicity Assessment of this compound in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veterinarypaper.com [veterinarypaper.com]

- 11. Induction and regulation of hepatocyte apoptosis by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unraveling the Vicious Cycle: Oxidative Stress and Neurotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expanding the adenovirus toolbox: reporter viruses for studying the dynamics of human adenovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Reactive oxygen species mediate human hepatocyte injury during hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxidative Stress and Acute Hepatic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro induction of reactive oxygen species by 2,3,7,8-tetrachlorodibenzo-p-dioxin, endrin, and lindane in rat peritoneal macrophages, and hepatic mitochondria and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Basal reactive oxygen species determine the susceptibility to apoptosis in cirrhotic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Midazolam anesthesia protects neuronal cells from oxidative stress-induced death via activation of the JNK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

The Unraveling of a Potent Weapon: A Technical Guide to the Historical Development of Salicylanilide Anthelmintics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The salicylanilides represent a significant class of synthetic anthelmintics that have played a crucial role in veterinary medicine for over half a century. First introduced in the 1960s and 1970s, these narrow-spectrum compounds have been instrumental in the control of various parasitic helminths, particularly trematodes (flukes) and some nematodes.[1][2][3] Their development marked a pivotal moment in the ongoing battle against parasitic diseases that impact livestock health and productivity. This in-depth technical guide provides a comprehensive overview of the historical development of salicylanilide anthelmintics, their physicochemical properties, mechanism of action, key experimental evaluation protocols, and the evolution of their structure-activity relationships.

Historical Development: A Timeline of Discovery

The emergence of salicylanilides as potent anthelmintics was a result of extensive research and development efforts by various pharmaceutical companies in the mid-20th century. While the parent compound, salicylanilide, is a simple amide of salicylic acid and aniline, the anthelmintic activity is predominantly associated with its halogenated derivatives.[4][5]

A precise timeline for the discovery and commercialization of each key salicylanilide is not always clearly documented in publicly available literature. However, the general period of their introduction and key milestones are as follows:

-

1960s: This decade marked the initial introduction and rise of salicylanilides as veterinary anthelmintics. The focus was on developing compounds with improved efficacy and a broader spectrum of activity.

-

Oxyclozanide: One of the earlier salicylanilides to be widely used, it became a key tool for the treatment of fascioliasis (liver fluke disease) in ruminants.

-

Niclosamide: While also used as an anthelmintic, particularly against tapeworms, niclosamide was initially introduced as a molluscicide to control the snail intermediate hosts of schistosomes.[2][3]

-

1969: Rafoxanide was developed, demonstrating a broad spectrum of activity against gastrointestinal nematodes and trematodes.[1]

-

1970s: Further development and refinement of salicylanilide compounds continued, with a focus on improving pharmacokinetic properties and efficacy against specific parasites.

-

Closantel: This compound emerged as a significant advancement, exhibiting high potency against a range of parasites, including larval and adult stages of liver flukes and certain nematodes.[4]

These compounds quickly became mainstays in veterinary practice due to their efficacy against parasites that were often resistant to other classes of anthelmintics available at the time.

Physicochemical Properties of Key Salicylanilides

The salicylanilide anthelmintics are generally characterized as weakly acidic and highly lipophilic compounds.[6] These properties significantly influence their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion, which in turn impacts their efficacy and safety profiles. The following tables summarize the key physicochemical properties of the most prominent salicylanilide anthelmintics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Niclosamide | C₁₃H₈Cl₂N₂O₄ | 327.12 | 224-229 |

| Closantel | C₂₂H₁₄Cl₂I₂N₂O₂ | 663.08 | 215 |

| Rafoxanide | C₁₉H₁₁Cl₂I₂NO₃ | 626.01 | 158 |

| This compound | C₁₃H₆Cl₅NO₃ | 401.45 | 205 |

Table 1: Molecular and Physical Properties of Key Salicylanilide Anthelmintics.

| Compound | Water Solubility | Solubility in Organic Solvents | logP |

| Niclosamide | 5-8 µg/mL at 20°C | Soluble in ethanol, DMSO | 3.6 (logD at pH 6.9) |

| Closantel | Sparingly soluble | Soluble in DMSO, dimethylformamide (~20 mg/mL) | 8.11 |

| Rafoxanide | Sparingly soluble | Soluble in ethanol (~2 mg/mL), DMSO, DMF (~30 mg/mL) | 8.10 |

| This compound | Practically insoluble | Soluble in acetone, ethanol (96%), slightly soluble in chloroform | 6.04 |

Table 2: Solubility and Lipophilicity of Key Salicylanilide Anthelmintics.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mechanism of action of salicylanilide anthelmintics is the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[2][3][6][7] This disruption of the parasite's energy metabolism is the key to their anthelmintic effect.

Salicylanilides act as protonophores, meaning they can transport protons (H⁺ ions) across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This process can be visualized as follows:

Caption: Mechanism of action of salicylanilides as uncouplers of oxidative phosphorylation.

By disrupting the proton gradient, salicylanilides effectively halt the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis, inability to feed, and eventual death.

Experimental Protocols for Efficacy Evaluation

The evaluation of salicylanilide anthelmintics relies on a combination of in vitro and in vivo experimental protocols. These assays are crucial for determining the efficacy, potency, and spectrum of activity of new and existing compounds.

In Vitro Assays

1. Adult Worm Motility Assay:

This assay directly assesses the effect of a compound on the viability of adult helminths.

-

Objective: To determine the concentration-dependent effect of a salicylanilide on the motility of adult worms.

-

Materials: Adult helminths (e.g., Fasciola hepatica, Haemonchus contortus), culture medium (e.g., RPMI-1640), petri dishes or multi-well plates, test compound, positive control (e.g., a known effective anthelmintic), negative control (vehicle), incubator, microscope.

-

Procedure:

-

Collect adult worms from the tissues of infected host animals.

-

Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.

-

Place a defined number of worms into each well of a multi-well plate or petri dish containing culture medium.

-

Add the test compound at various concentrations to the wells. Include positive and negative controls.

-

Incubate the plates at a physiologically relevant temperature (e.g., 37°C).

-

Observe the motility of the worms under a microscope at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Motility can be scored on a scale (e.g., 0 = dead, 5 = fully motile).

-

The concentration of the compound that causes 50% inhibition of motility (IC50) can be calculated.

-

2. Egg Hatch Assay (EHA):

This assay is used to evaluate the ovicidal activity of a compound, i.e., its ability to prevent parasite eggs from hatching.

-

Objective: To determine the effect of a salicylanilide on the viability and development of helminth eggs.

-

Materials: Helminth eggs (e.g., Fasciola hepatica), multi-well plates, test compound, positive and negative controls, incubator, microscope.

-

Procedure:

-

Isolate helminth eggs from the feces or bile of infected animals.

-

Suspend the eggs in a suitable solution (e.g., water or buffer).

-

Add a defined number of eggs to each well of a multi-well plate.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plates under conditions that promote egg development and hatching (e.g., 25-27°C for a specific period, often in the dark followed by light exposure to stimulate hatching).

-

After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Calculate the percentage of egg hatch inhibition for each concentration of the test compound.

-

Caption: General experimental workflow for evaluating salicylanilide anthelmintics.

In Vivo Assays

1. Fecal Egg Count Reduction Test (FECRT):

This is a widely used method to assess the efficacy of an anthelmintic in a living host.

-

Objective: To determine the percentage reduction in fecal egg counts in treated animals compared to untreated controls.

-

Materials: Infected host animals (e.g., sheep, cattle), test compound, control group, fecal collection bags, microscope, McMaster slides or other egg counting apparatus.

-

Procedure:

-

Select a group of animals with a naturally or experimentally induced helminth infection.

-

Divide the animals into a treatment group and a control group.

-

Collect fecal samples from all animals before treatment to determine the baseline egg count (eggs per gram of feces).

-

Administer the test compound to the treatment group at a specific dose. The control group receives a placebo or no treatment.

-

Collect fecal samples again from all animals at a set time point after treatment (e.g., 10-14 days).

-

Determine the post-treatment egg counts.

-

Calculate the percentage reduction in fecal egg counts using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] * 100

-

2. Controlled Efficacy Test (Critical Test):

This is the most accurate method for determining anthelmintic efficacy and involves post-mortem examination.

-

Objective: To determine the actual number of worms killed by the anthelmintic.

-

Materials: Infected host animals, test compound, control group, necropsy equipment.

-

Procedure:

-

Follow steps 1-4 of the FECRT.

-

At a predetermined time after treatment, humanely euthanize all animals in both the treated and control groups.

-

Perform a thorough necropsy and collect the target organs (e.g., gastrointestinal tract, liver).

-

Carefully wash the contents of the organs and collect all remaining worms.

-

Count the number of worms in each animal.

-

Calculate the percentage efficacy by comparing the mean worm burden of the treated group to that of the control group: % Efficacy = [(mean worm count of control group - mean worm count of treated group) / mean worm count of control group] * 100

-

Structure-Activity Relationships (SAR)

The anthelmintic activity of salicylanilides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in the development of more potent and selective compounds. Key structural features that influence activity include:

-

Halogenation: The presence of halogen atoms (chlorine, bromine, iodine) on both the salicylic acid and aniline rings is critical for high anthelmintic activity. The position and number of these halogens significantly impact the compound's potency and spectrum.[8]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group on the aniline ring (as seen in niclosamide), can enhance activity.[8]

-

Substituents on the Aniline Ring: Modifications to the aniline portion of the molecule have led to the development of compounds with different pharmacokinetic profiles and efficacy against specific parasites.

-

The Salicyl Moiety: The hydroxyl and amide groups of the salicylic acid portion are essential for the uncoupling activity. They are involved in the protonophoric action of the molecule.

Caption: Key structural features influencing the activity of salicylanilide anthelmintics.

Conclusion

The historical development of salicylanilide anthelmintics represents a significant chapter in the advancement of veterinary medicine. From their introduction in the 1960s, these compounds have provided effective control against a range of debilitating parasites in livestock. Their unique mechanism of action, the uncoupling of oxidative phosphorylation, has made them a valuable tool, particularly in cases of resistance to other anthelmintic classes. A thorough understanding of their physicochemical properties, the experimental protocols for their evaluation, and the principles of their structure-activity relationships remains crucial for the continued development of novel and effective anthelmintic agents. As the challenge of anthelmintic resistance continues to grow, the lessons learned from the development and use of the salicylanilides will undoubtedly inform the future of parasitology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an egg hatch assay for the diagnosis of triclabendazole resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Testing albendazole resistance in Fasciola hepatica: validation of an egg hatch test with isolates from South America and the United Kingdom | Journal of Helminthology | Cambridge Core [cambridge.org]

- 6. The Fasciola hepatica egg development and hatching test (EDHT) using commercial drugs: a simple protocol for tackling anthelminthic resistance and promoting cattle productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Oxidative Phosphorylation Uncoupling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms, coupling the electron transport chain (ETC) with the phosphorylation of ADP. This process, however, is not perfectly efficient, and a phenomenon known as uncoupling can dissipate the proton motive force, generating heat instead of ATP. This guide delves into the fundamental principles of oxidative phosphorylation uncoupling, exploring its core mechanisms, physiological and pathological relevance, and the experimental methodologies used to study it. Both endogenous mechanisms, mediated by uncoupling proteins (UCPs), and exogenous chemical uncouplers are discussed in detail. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in studies related to mitochondrial bioenergetics and its therapeutic modulation.

Core Principles of Oxidative Phosphorylation and Uncoupling

Oxidative phosphorylation is a two-step process occurring in the inner mitochondrial membrane. First, the electron transport chain (ETC) harnesses the energy from the oxidation of NADH and FADH₂ to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient known as the proton motive force (PMF), which is composed of two components: the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH)[1][2]. In the second step, this PMF drives the F₁F₀-ATP synthase to produce ATP as protons flow back into the matrix[3][4].

Uncoupling disrupts this tight linkage between electron transport and ATP synthesis.[5] Uncoupling agents create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase.[6] Consequently, the energy stored in the proton gradient is dissipated primarily as heat.[7] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, while ATP synthesis is reduced or inhibited.[8]

Endogenous Uncoupling: The Role of Uncoupling Proteins (UCPs)

Uncoupling proteins are a family of mitochondrial anion carriers located in the inner mitochondrial membrane that can facilitate proton leak.[9]

-

UCP1 (Thermogenin): Primarily found in brown adipose tissue (BAT), UCP1 is a key player in non-shivering thermogenesis, the process of heat generation to maintain body temperature, particularly in newborns and hibernating animals.[10][11] Its activity is induced by cold exposure and fatty acids.[10][11]

-

UCP2 and UCP3: These homologs are more widely expressed, with UCP2 found in various tissues and UCP3 predominantly in skeletal muscle.[12][13] While their role in thermogenesis is less pronounced than that of UCP1, they are believed to play a crucial role in regulating the production of reactive oxygen species (ROS). By causing mild uncoupling, they can decrease the mitochondrial membrane potential, which in turn reduces the generation of superoxide by the ETC.[12][14]

-

UCP4 and UCP5 (BMCP1): These are primarily expressed in the brain, and their precise physiological functions are still under investigation, though they are also implicated in neuroprotection against oxidative stress.[13]

Chemical Uncouplers

A variety of synthetic compounds can act as uncouplers of oxidative phosphorylation. These are typically lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane.[5]

-

2,4-Dinitrophenol (DNP): One of the most well-known classical uncouplers, DNP was historically used as a weight-loss drug due to its ability to increase metabolic rate.[11] However, its narrow therapeutic window and severe side effects, including hyperthermia, led to its discontinuation for human use.

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-p-trifluoromethoxyphenyl hydrazone (FCCP): These are potent protonophores widely used in research to study mitochondrial function and dysfunction.[8][15]

-

Other Uncouplers: A diverse range of other molecules, including certain fatty acids, some anesthetics, and other synthetic compounds, can also exhibit uncoupling properties.[4][8]

Signaling Pathways in Uncoupling

The expression and activity of UCPs are tightly regulated by complex signaling pathways, allowing cells to adapt to changing metabolic demands and stress conditions.

UCP1 Activation Pathway

The activation of UCP1 in brown adipocytes is primarily triggered by cold stimulus, which initiates a signaling cascade involving the sympathetic nervous system.

UCP2 Regulation via PPAR Signaling

The expression of UCP2 is regulated by peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play key roles in lipid and glucose metabolism.

Experimental Protocols

Accurate measurement of mitochondrial function is crucial for studying oxidative phosphorylation uncoupling. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration and Respiratory Control Ratio (RCR) using a Clark-Type Oxygen Electrode

This method measures the rate of oxygen consumption in isolated mitochondria.[16] The Respiratory Control Ratio (RCR) is a key indicator of the coupling between respiration and phosphorylation.[3]

Materials:

-

Clark-type oxygen electrode system (e.g., Hansatech, Oroboros)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml BSA, pH 7.2)

-

Substrates (e.g., 5 mM glutamate/malate for Complex I, 10 mM succinate for Complex II with 1 µM rotenone)

-

ADP solution (e.g., 100 mM)

-

Oligomycin (e.g., 1 mg/ml)

-

Uncoupler (e.g., FCCP, 1 mM)

-

Isolated mitochondria

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1-2 ml of pre-warmed (37°C) respiration buffer to the electrode chamber.

-

Add the respiratory substrates and allow the signal to stabilize.

-

Add a known amount of isolated mitochondria (typically 0.2-0.5 mg/ml) and record the basal respiration rate (State 2).

-

Add a known amount of ADP (e.g., 150-300 nmol) to initiate State 3 respiration (ADP-stimulated).

-

Once all the added ADP is phosphorylated to ATP, respiration will slow to State 4.

-

Add oligomycin to inhibit ATP synthase and measure the State 4o respiration (leak respiration).

-

Add a titrating concentration of an uncoupler (e.g., FCCP) to measure the maximal uncoupled respiration rate.

Data Analysis:

-

State 3 Respiration Rate: The rate of oxygen consumption in the presence of substrate and ADP.

-

State 4 Respiration Rate: The rate of oxygen consumption after ADP has been consumed.

-

Respiratory Control Ratio (RCR): Calculated as the ratio of the State 3 rate to the State 4 rate. A higher RCR indicates well-coupled mitochondria.

Seahorse XF Analyzer Mito Stress Test

The Seahorse XF Analyzer measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of mitochondrial function in intact cells.

Materials:

-

Seahorse XF Analyzer (e.g., XF96, XFe24)

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cultured cells

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and start the assay.

-

The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

Data Analysis:

-

Basal Respiration: The initial OCR before any injections.

-

ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Proton Leak: The OCR after oligomycin and before rotenone/antimycin A injection.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes are commonly used to measure changes in ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) and JC-1 are two such probes.

Materials:

-

Fluorescent microscope or plate reader

-

TMRM or JC-1 dye

-

Cultured cells or isolated mitochondria

-

Buffer (e.g., HBSS or respiration buffer)

-

Uncoupler (e.g., FCCP) as a positive control for depolarization

Procedure (using TMRM):

-

Load cells or mitochondria with a low concentration of TMRM (e.g., 25-100 nM) in buffer for 30-60 minutes at 37°C.

-

Wash the cells or mitochondria to remove excess dye.

-

Measure the fluorescence intensity using a microscope or plate reader (excitation/emission ~548/573 nm).

-

To confirm that the signal is dependent on ΔΨm, add an uncoupler like FCCP and observe the decrease in fluorescence.

Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, which is a hallmark of uncoupling.

Measurement of Proton Motive Force (PMF)

Measuring the total PMF involves determining both the membrane potential (ΔΨm) and the pH gradient (ΔpH).

Materials:

-

Ion-selective electrodes (e.g., TPMP⁺ electrode for ΔΨm and a pH electrode for ΔpH) or fluorescent probes (e.g., TMRM for ΔΨm and BCECF-AM for intracellular pH).

-

Isolated mitochondria

-

Respiration buffer

-

Valinomycin (a K⁺ ionophore) and nigericin (a K⁺/H⁺ exchanger) for calibration.

Procedure (using ion-selective electrodes):

-

Set up a chamber with isolated mitochondria in respiration buffer.

-

Insert the TPMP⁺ and pH electrodes.

-

Measure the baseline readings.

-

Energize the mitochondria with a respiratory substrate. The uptake of TPMP⁺ will indicate the generation of ΔΨm, and the change in external pH will reflect the proton pumping.

-

Calibrate the electrode signals using known concentrations of TPMP⁺ and by adding valinomycin and nigericin to dissipate the respective gradients.

Data Analysis: The Nernst equation is used to calculate ΔΨm from the distribution of TPMP⁺ and ΔpH from the difference between the internal and external pH. The PMF is then calculated as: PMF = ΔΨm - (2.303 RT/F) * ΔpH.

Quantitative Data on Uncoupling

The effects of uncouplers on mitochondrial respiration are dose-dependent. The following tables summarize representative quantitative data.

Table 1: Effect of FCCP on Oxygen Consumption in Isolated Rat Liver Mitochondria

| FCCP Concentration (nM) | Oxygen Consumption Rate (nmol O₂/min/mg protein) | Fold Increase over Basal |

| 0 (Basal) | 15 ± 2 | 1.0 |

| 10 | 45 ± 5 | 3.0 |

| 50 | 120 ± 10 | 8.0 |

| 100 | 180 ± 15 | 12.0 |

| 250 | 210 ± 20 | 14.0 |

| 500 | 195 ± 18 | 13.0 |

| 1000 | 150 ± 12 | 10.0 |

Data are representative and may vary depending on experimental conditions. At higher concentrations, FCCP can become inhibitory to the respiratory chain.[17]

Table 2: Respiratory Control Ratio (RCR) in the Presence of Different Uncouplers

| Condition | RCR (State 3 / State 4) |

| Control (no uncoupler) | 8.5 ± 0.7 |

| DNP (50 µM) | 1.2 ± 0.2 |

| FCCP (100 nM) | 1.1 ± 0.1 |

| CCCP (200 nM) | 1.3 ± 0.3 |

Data are representative and may vary depending on the mitochondrial preparation and substrate used. A decrease in RCR towards 1 indicates complete uncoupling.[3]

Physiological and Pathological Implications

Mitochondrial uncoupling is not merely an experimental manipulation but a physiologically relevant process with implications for both health and disease.

Physiological Roles

-

Thermogenesis: As discussed, UCP1-mediated uncoupling is essential for adaptive non-shivering thermogenesis.[11]

-

Regulation of ROS Production: Mild uncoupling by UCP2 and UCP3 can mitigate oxidative stress by reducing the production of mitochondrial ROS.[12][14] This is a crucial cellular defense mechanism.

-

Metabolic Regulation: Uncoupling can influence substrate oxidation and metabolic flexibility.

Pathological Consequences and Therapeutic Potential

Dysregulation of mitochondrial coupling is implicated in a variety of pathological conditions.

-

Obesity and Metabolic Syndrome: Enhancing energy expenditure through controlled mitochondrial uncoupling is a potential therapeutic strategy for obesity and related metabolic disorders.[12]

-

Ischemia-Reperfusion Injury: Mild uncoupling has been shown to be protective in ischemia-reperfusion injury by reducing ROS production and calcium overload.

-

Neurodegenerative Diseases: Given the role of oxidative stress in neurodegeneration, modulating mitochondrial uncoupling is being explored as a therapeutic avenue.

-

Cancer: Some cancer cells exhibit altered mitochondrial metabolism, and targeting mitochondrial coupling is being investigated as a potential anti-cancer strategy.

Conclusion

The uncoupling of oxidative phosphorylation is a fundamental bioenergetic process with profound physiological and pathological implications. Understanding the core principles of how endogenous mechanisms, such as uncoupling proteins, and exogenous chemical agents modulate this process is critical for researchers in mitochondrial biology and drug development. The experimental protocols detailed in this guide provide a framework for the robust investigation of mitochondrial coupling, while the summarized data and pathway visualizations offer a clear overview of the current state of knowledge. As our understanding of the intricate regulation of mitochondrial function grows, the targeted modulation of oxidative phosphorylation uncoupling holds significant promise for the development of novel therapeutic interventions for a wide range of human diseases.

References

- 1. Mitochondrial proton leak in cardiac aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Proton Leak in Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. graphviz.org [graphviz.org]

- 16. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Investigation into Oxyclozanide's Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a salicylanilide anthelmintic drug, has emerged as a promising candidate for anti-cancer therapy.[1] Preclinical studies have revealed its ability to selectively target cancer cells through multiple mechanisms, including the disruption of key signaling pathways and the induction of mitochondrial dysfunction. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development in this area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic strategies. The repositioning of existing drugs with established safety profiles offers an accelerated pathway for the development of new anti-cancer agents. This compound, traditionally used in veterinary medicine to treat parasitic infections, has demonstrated significant anti-cancer potential in various preclinical models.[1][2] Its multifaceted mechanism of action, targeting critical pathways involved in tumor progression and survival, makes it an attractive candidate for further investigation. This document synthesizes the current understanding of this compound's anti-cancer activity, with a focus on its effects on triple-negative breast cancer (TNBC) and its broader impact on cellular signaling and metabolism.

In Vitro Anti-Cancer Activity

Cell Viability and Cytotoxicity

This compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. Notably, its cytotoxic effects are more pronounced in cancer cells expressing specific molecular targets. In triple-negative breast cancer, this compound exhibits selective cytotoxicity against cells expressing S100A9.[3]

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines

| Cell Line | S100A9 Expression | IC50 (µM) | Citation |

| MDA-MB-468 | Positive | 3.02 ± 0.08 | [4] |

| MDA-MB-231 | Negative | 8.68 ± 0.05 | [4] |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. In TNBC cells expressing S100A9, treatment with this compound leads to an increase in cleaved poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[3] Furthermore, in colon cancer cell lines, this compound induces cell cycle arrest in the G0/G1 phase.

Mechanisms of Action

Inhibition of S100A9-RAGE/TLR4 Signaling in Triple-Negative Breast Cancer

One of the primary mechanisms of this compound's anti-cancer activity in TNBC is the inhibition of the interaction between the S100A9 protein and its receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[3] This interaction is crucial for promoting cancer cell proliferation and survival. This compound's binding to S100A9 disrupts this signaling cascade, leading to downstream effects on cell growth and survival pathways.[3]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound for S100A9 Binding

| Binding Partner | IC50 (µM) | Citation |

| RAGE | 6.6 ± 2.6 | [4] |

| TLR4 | 4.5 ± 1.1 | [4] |

The inhibition of the S100A9-RAGE/TLR4 axis by this compound results in the downregulation of phosphorylated extracellular signal-regulated kinase (p-ERK), a key protein in the MAPK signaling pathway that promotes cell proliferation.[3]

Figure 1: this compound's inhibition of the S100A9-RAGE signaling pathway in TNBC.

Mitochondrial Uncoupling

This compound acts as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation in cancer cells. This leads to a decrease in ATP production and an increase in oxygen consumption, creating a state of metabolic stress that can trigger cell cycle arrest and inhibit long-term proliferation. A concentration of 20 μM has been shown to be effective for mitochondrial uncoupling in colon cancer cells.

Figure 2: Mechanism of mitochondrial uncoupling by this compound.

Modulation of Other Signaling Pathways

Preliminary evidence suggests that this compound may also modulate other critical cancer-related signaling pathways, including:

-

mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and promotes tumor cell survival and proliferation.

Further quantitative studies are required to fully elucidate the dose-dependent effects of this compound on these pathways.

In Vivo Anti-Cancer Activity

Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (MDA-MB-468) Xenograft Model

| Treatment Group | Dosage | Administration Route | Duration (Days) | Tumor Growth Inhibition | Citation |

| Vehicle Control | - | Oral | 28 | - | [5] |

| This compound | 62.5 mg/kg/day | Oral | 28 | Significant | [5] |

| This compound | 125 mg/kg/day | Oral | 28 | Significant | [5] |

| This compound | 250 mg/kg/day | Oral | 28 | Significant | [5] |

Note: Specific tumor volume and body weight data were presented as graphs in the source and are summarized here qualitatively. The original source should be consulted for the detailed graphical data.